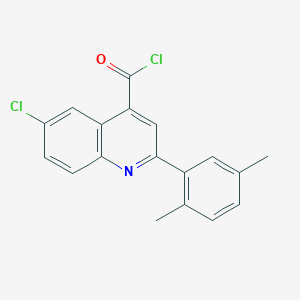

6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride

Descripción general

Descripción

6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C18H13Cl2NO and its molecular weight is 330.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride is a quinoline derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and applications in various therapeutic contexts, focusing on its antimicrobial and anticancer properties.

- Molecular Formula : C18H13ClN O

- Molecular Weight : 311.77 g/mol

- CAS Number : 126456-06-2

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dimethylaniline with 6-chloroquinoline-4-carboxylic acid under reflux conditions. Common solvents include ethanol or acetic acid, often using catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes such as topoisomerase II, crucial for DNA replication and repair, leading to interference with cellular proliferation and apoptosis pathways .

- Antimicrobial Mechanism : The compound disrupts bacterial DNA gyrase, a key mechanism for its antibacterial activity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various strains:

- Bacterial Activity : It has shown efficacy against multidrug-resistant bacteria, potentially making it a candidate for treating resistant infections.

- Fungal Activity : The compound serves as a precursor for synthesizing novel fungicidal compounds. Studies have demonstrated its effectiveness against plant pathogenic fungi such as Gaeumannomyces graminis and Fusarium graminearum .

Anticancer Activity

Preliminary studies suggest that this compound may have potential as an anticancer agent:

- Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells without triggering apoptosis, indicating a unique pathway for therapeutic intervention .

- In vitro Studies : Various quinoline derivatives have shown promising results in inhibiting tumor growth through diverse biochemical pathways .

Case Studies and Data Tables

Several studies have evaluated the biological efficacy of this compound. Below are significant findings summarized in tables.

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Significant antibacterial activity against E. coli and S. aureus strains . |

| Study 2 | Anticancer | Induced cell cycle arrest in breast cancer cell lines; IC50 values ranged from 10 to 30 µM . |

| Study 3 | Fungal Resistance | Effective against Fusarium graminearum, demonstrating potential as a fungicide . |

Additional Observations

Further research has indicated that derivatives of this compound maintain higher viability rates in cardiomyocytes and macrophages during toxicity tests, suggesting lower cytotoxicity than previously anticipated .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride, and what are the critical reaction parameters?

Methodological Answer: Synthesis typically involves multi-step protocols:

Quinoline Core Formation : Friedländer or Doebner-Miller reactions are used to construct the quinoline scaffold. Substituents like chloro and dimethylphenyl groups are introduced via nucleophilic substitution or Suzuki-Miyaura coupling .

Carbonyl Chloride Functionalization : The 4-carboxylic acid intermediate (e.g., 6-chloro-4-methoxyquinoline-2-carboxylic acid) is treated with thionyl chloride (SOCl₂) or oxalyl chloride to yield the carbonyl chloride derivative .

Critical Parameters :

- Catalysts : PdCl₂(PPh₃)₂ for cross-coupling reactions (e.g., aryl boronic acid coupling) .

- Temperature : Controlled heating (80–120°C) to avoid decomposition.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Table 1: Example Reaction Conditions from Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Quinoline Formation | Pd(OAc)₂, K₂CO₃, DMF, 100°C | 65–75 | |

| Carbonyl Chloridation | SOCl₂, reflux, 4h | 85–90 |

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer:

- Purity Analysis :

- Structural Confirmation :

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- Crystal Growth : Slow evaporation of ethyl acetate or DCM/hexane mixtures at 4°C .

- Data Collection : Single-crystal X-ray diffraction (100 K) with Mo-Kα radiation (λ = 0.71073 Å).

- Analysis : Refinement software (e.g., SHELXL) to determine bond angles, torsional strains, and intermolecular interactions (e.g., π-π stacking in quinoline derivatives) .

Example : A related 6-chloro-2-methylquinoline derivative showed a dihedral angle of 85.2° between quinoline and substituent planes, confirming steric hindrance .

Q. What strategies mitigate conflicting spectroscopic data during characterization?

Methodological Answer:

- Cross-Validation : Combine NMR, IR, and HRMS. For example, IR carbonyl stretches (~1750 cm⁻¹) confirm acyl chloride formation .

- Database Comparison : Use PubChem or EPA DSSTox for reference spectra .

- Dynamic NMR : Variable-temperature NMR to detect conformational changes (e.g., rotamers in substituted phenyl groups) .

Note : Discrepancies in melting points (e.g., ±5°C) may arise from polymorphic forms; differential scanning calorimetry (DSC) can clarify .

Q. How can computational methods (e.g., DFT) predict reactivity for further functionalization?

Methodological Answer:

- Software : Gaussian or ORCA for density functional theory (DFT) calculations.

- Parameters :

- Application : Predict regioselectivity in SNAr reactions at the 6-chloro position .

Table 2: Example DFT Results for a Chloroquinoline Derivative

| Position | Fukui Index (f⁻) | Reactivity |

|---|---|---|

| C-6 (Cl) | 0.12 | Electrophilic |

| C-4 (COCl) | 0.08 | Low reactivity |

Q. What handling protocols minimize decomposition during experiments?

Methodological Answer:

- Storage : Under inert gas (N₂/Ar) at –20°C in amber glass vials .

- Lab Practices :

- Use anhydrous solvents (e.g., THF over molecular sieves).

- Avoid prolonged exposure to moisture; quench excess SOCl₂ with dry ethanol .

- Decomposition Signs : Discoloration (yellow → brown) or gas evolution; monitor via TLC .

Q. How do steric effects from the 2,5-dimethylphenyl group influence reaction pathways?

Methodological Answer:

Propiedades

IUPAC Name |

6-chloro-2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO/c1-10-3-4-11(2)13(7-10)17-9-15(18(20)22)14-8-12(19)5-6-16(14)21-17/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZACAPKZLDXKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301186551 | |

| Record name | 6-Chloro-2-(2,5-dimethylphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301186551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160263-15-9 | |

| Record name | 6-Chloro-2-(2,5-dimethylphenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-(2,5-dimethylphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301186551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.